molecular formula C23H16 B1619280 5-Methylpicene CAS No. 7499-40-3

5-Methylpicene

Cat. No.: B1619280
CAS No.: 7499-40-3
M. Wt: 292.4 g/mol
InChI Key: BPYUWRZFGNLIRP-UHFFFAOYSA-N
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Description

5-Methylpicene is a polycyclic aromatic hydrocarbon with the molecular formula C23H16. It is a derivative of picene, where a methyl group is substituted at the fifth position of the picene structure. This compound is known for its extended π-conjugation, making it a subject of interest in organic electronic materials and superconductivity research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Methylpicene can be synthesized via the Mallory photocyclization reaction. This method involves the photocyclization of dinaphthylethenes under solar light. For instance, dinaphthylethene derivatives can be irradiated in benzene or ethyl acetate using a SolarBox apparatus for about 10 hours. The product is then recovered by simple filtration .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale photocyclization reactions. The use of photochemical reactions is preferred due to their straightforward nature and efficiency in producing polyaromatic compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpicene undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxygenated derivatives.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the aromatic ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of quinones or other oxygenated derivatives.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Formation of halogenated or nitro-substituted derivatives.

Scientific Research Applications

5-Methylpicene has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylpicene primarily involves its interaction with electronic systems due to its extended π-conjugation. This allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include:

Comparison with Similar Compounds

    Picene: The parent compound of 5-Methylpicene, known for its use in organic electronics and superconductivity.

    Pentacene: Another polycyclic aromatic hydrocarbon with similar electronic properties, widely used in OFETs.

    Anthracene: Known for its applications in organic photoconductors and scintillation counters.

Uniqueness of this compound: this compound stands out due to the presence of the methyl group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where slight modifications in electronic properties are desired .

Properties

IUPAC Name

5-methylpicene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16/c1-15-14-23-21-11-10-16-6-2-3-8-18(16)20(21)12-13-22(23)19-9-5-4-7-17(15)19/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYUWRZFGNLIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC3=C2C=CC4=CC=CC=C43)C5=CC=CC=C15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80324756
Record name 5-methylpicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7499-40-3
Record name Picene, 5-methyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407653
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methylpicene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80324756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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